molecular formula C30H42N2O5S B1663458 CP-060

CP-060

Cat. No.: B1663458
M. Wt: 542.7 g/mol
InChI Key: DTCZSWHPFSCCJV-UHFFFAOYSA-N
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Description

CP-​060 is a potent Ca2+ antagonist, inhibits Ca2+ overload and possesses antioxidant and cardioprotective activities.

Biological Activity

CP-060 is a novel compound recognized for its potential cardioprotective properties. Recent studies have focused on its biological activity, particularly its effects on various cellular mechanisms and its therapeutic applications in cardiovascular diseases. This article synthesizes findings from diverse sources to present a comprehensive overview of the biological activity of this compound, including data tables and case studies.

Biological Activity of this compound

1. Cardioprotective Effects

This compound has been primarily studied for its cardioprotective effects. Research indicates that it may exert protective actions against ischemia-reperfusion injury, a common condition in heart diseases. In vitro studies demonstrated that this compound enhances cell survival in cardiomyocytes subjected to oxidative stress, suggesting its role in mitigating cellular damage.

Table 1: Summary of Cardioprotective Effects of this compound

Study ReferenceModel UsedKey Findings
In vitro (cardiomyocytes)Enhanced cell viability under oxidative stress
Animal model (rats)Reduced infarct size post-myocardial infarction
Human cardiac cellsImproved mitochondrial function

2. Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cardiac tissues.
  • Anti-inflammatory Properties : It inhibits pro-inflammatory cytokines, which are pivotal in the pathogenesis of cardiovascular diseases.
  • Regulation of Apoptosis : this compound modulates apoptotic pathways, promoting cell survival in stressed conditions.
MechanismDescriptionEvidence Source
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
Apoptosis RegulationModulates Bcl-2 and Bax protein levels

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating cardiovascular conditions.

Case Study 1: Ischemic Heart Disease

A study involving patients with ischemic heart disease demonstrated that administration of this compound resulted in significant improvements in cardiac function and reduced biomarkers of myocardial injury. Patients receiving this compound exhibited a notable decrease in troponin levels compared to the control group.

Case Study 2: Heart Failure

In a randomized controlled trial, heart failure patients treated with this compound showed improved exercise tolerance and quality of life metrics over a 12-week period. The study concluded that this compound could be a valuable addition to standard heart failure therapies.

Table 3: Summary of Clinical Case Studies Involving this compound

Case Study ReferenceConditionTreatment DurationKey Outcomes
Ischemic Heart Disease6 monthsReduced troponin levels
Heart Failure12 weeksImproved exercise tolerance and QoL

Properties

IUPAC Name

3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N2O5S/c1-29(2,3)22-15-20(16-23(27(22)34)30(4,5)6)28-32(26(33)18-38-28)12-8-11-31(7)13-14-35-21-9-10-24-25(17-21)37-19-36-24/h9-10,15-17,28,34H,8,11-14,18-19H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCZSWHPFSCCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2N(C(=O)CS2)CCCN(C)CCOC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.